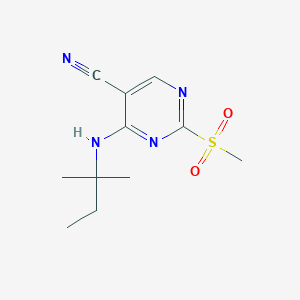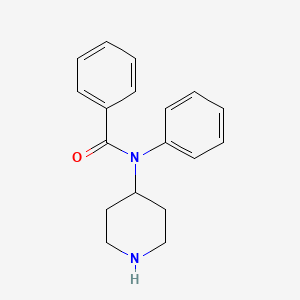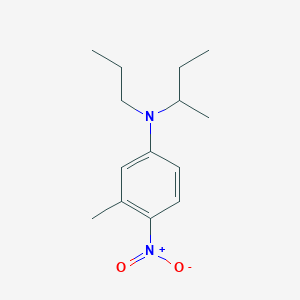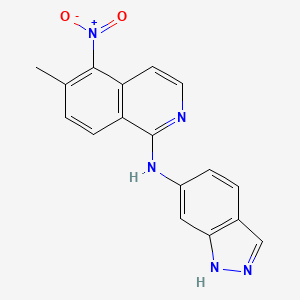![molecular formula C10H22O2Si B13876872 Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane](/img/structure/B13876872.png)
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane is a chemical compound with the molecular formula C9H20O2Si. It is also known as tert-butyldimethylsilyl glycidyl ether. This compound is characterized by the presence of a tert-butyl group, two methyl groups, and an oxirane (epoxide) ring attached to a silicon atom through an ethoxy linkage. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane can be synthesized from glycidol via hydrolytic kinetic resolution (HKR) in the presence of R-(salen)Co complex and water . Another method involves the reaction of (S)-glycidol with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in a solvent mixture of dichloromethane (DCM) and dimethylformamide (DMF) at 0°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted ethers and other derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It is also used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane involves the reactivity of the oxirane ring and the silicon-oxygen bond. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The silicon-oxygen bond can also undergo cleavage and substitution reactions. These properties make the compound useful in various synthetic transformations and applications.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyl glycidyl ether
- tert-Butyldimethyl (oxiran-2-ylmethoxy)silane
- tert-Butyldimethylsilyl ®-(-)-glycidyl ether
Uniqueness
Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane is unique due to its combination of a tert-butyl group, two methyl groups, and an oxirane ring attached to a silicon atom. This structure imparts specific reactivity and stability, making it valuable in various synthetic and industrial applications. Its ability to act as a protecting group and participate in diverse chemical reactions sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H22O2Si |
|---|---|
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-8(9-7-11-9)12-13(5,6)10(2,3)4/h8-9H,7H2,1-6H3 |
Clave InChI |
RDRPAKGJOGDYGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CO1)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13876811.png)






![4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)




